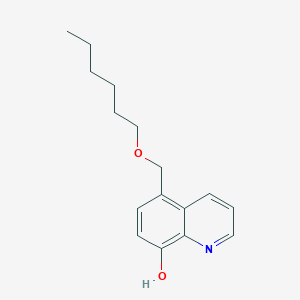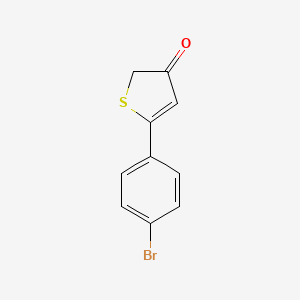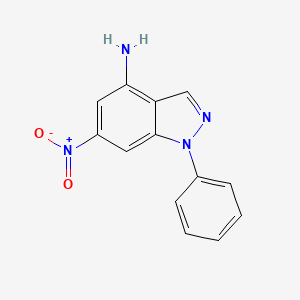
1H-Indazol-4-amine, 6-nitro-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-1-phenyl-1H-indazol-4-amine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1-phenyl-1H-indazol-4-amine typically involves the nitration of 1-phenyl-1H-indazole. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 6-position of the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Types of Reactions:
Oxidation: 6-Nitro-1-phenyl-1H-indazol-4-amine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 6-amino-1-phenyl-1H-indazol-4-amine.
Substitution: Formation of various substituted indazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 6-Nitro-1-phenyl-1H-indazol-4-amine involves its interaction with specific molecular targets. For instance, as an IDO1 inhibitor, it interferes with the kynurenine pathway by depleting tryptophan levels, which inhibits T-cell proliferation and induces immune suppression . This mechanism is particularly relevant in cancer therapy, where the compound can enhance the immune system’s ability to target and destroy cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1H-indazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Amino-1-phenyl-1H-indazole: The reduced form of 6-Nitro-1-phenyl-1H-indazol-4-amine, with different biological activities.
6-Chloro-1-phenyl-1H-indazole: Another derivative with a chloro group instead of a nitro group, exhibiting different reactivity and applications.
Uniqueness: 6-Nitro-1-phenyl-1H-indazol-4-amine stands out due to its nitro group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for research in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
830320-66-6 |
|---|---|
Molekularformel |
C13H10N4O2 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
6-nitro-1-phenylindazol-4-amine |
InChI |
InChI=1S/C13H10N4O2/c14-12-6-10(17(18)19)7-13-11(12)8-15-16(13)9-4-2-1-3-5-9/h1-8H,14H2 |
InChI-Schlüssel |
KPUJPKSJCNREPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=CC(=CC(=C3C=N2)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride](/img/structure/B11859440.png)

![methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B11859445.png)
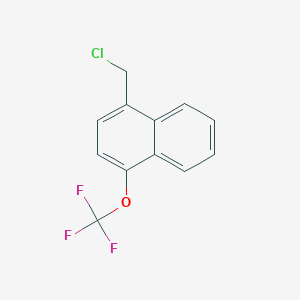
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11859452.png)
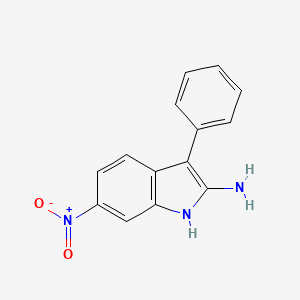
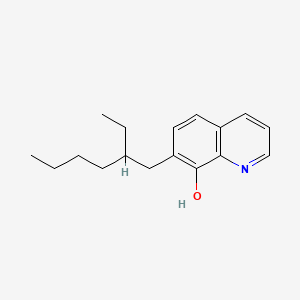
![9-Phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B11859470.png)
![Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]-](/img/structure/B11859479.png)
![1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-](/img/structure/B11859487.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B11859490.png)
